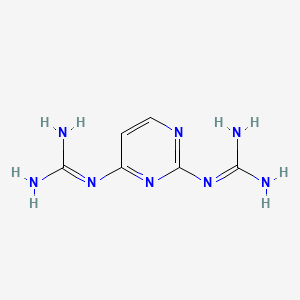

Guanidine, 1,1'-(pyrimidine-2,4-diyl)DI-

CAS No.: 31414-49-0

Cat. No.: VC17279522

Molecular Formula: C6H10N8

Molecular Weight: 194.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31414-49-0 |

|---|---|

| Molecular Formula | C6H10N8 |

| Molecular Weight | 194.20 g/mol |

| IUPAC Name | 2-[2-(diaminomethylideneamino)pyrimidin-4-yl]guanidine |

| Standard InChI | InChI=1S/C6H10N8/c7-4(8)12-3-1-2-11-6(13-3)14-5(9)10/h1-2H,(H8,7,8,9,10,11,12,13,14) |

| Standard InChI Key | YRXONVDHHSMUDU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(N=C1N=C(N)N)N=C(N)N |

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Synonyms

Guanidine, 1,1'-(pyrimidine-2,4-diyl)di- is systematically named based on its pyrimidine backbone substituted with guanidine groups at positions 2 and 4. Synonyms include 1,1'-((Pyrimidine-2,4-diyl)diimino)diguanidine and 2,4-diguanidinopyrimidine . Notably, a structurally similar compound with CAS 31414-49-0 (C₆H₁₀N₈, molecular weight 194.20 g/mol) exists, differing in hydrogen and nitrogen content, which underscores the importance of precise nomenclature in distinguishing analogs .

Molecular and Crystallographic Data

The molecular structure comprises a pyrimidine ring (C₄H₄N₂) bonded to two guanidine moieties (-NH-C(=NH)-NH₂). X-ray crystallography of related pyrimidine-guanidine hybrids reveals planar geometries stabilized by intramolecular hydrogen bonding . For Guanidine, 1,1'-(pyrimidine-2,4-diyl)di-, computational models predict a similar planar configuration with N–H···N hydrogen bonds contributing to stability .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 31414-51-4 | |

| Molecular Formula | C₆H₁₂N₁₀ | |

| Molecular Weight | 224.28 g/mol | |

| Density | Not reported | – |

| Melting Point | Not reported | – |

Synthesis and Derivative Development

Guanidine Functionalization Strategies

Recent advances employ enaminonitrile intermediates to introduce guanidine groups. In one protocol, enaminonitrile reacts with guanidine in ethanol-DMF under reflux to form 5,5'-(1,4-phenylenebis(thiazole-4,2-diyl))bis(pyrimidine-2,4-diamine), a structurally related compound . This method highlights the versatility of guanidine in constructing complex heterocycles.

Toxicological Profile

Acute Toxicity in Rodent Models

Intraperitoneal administration of Guanidine, 1,1'-(pyrimidine-2,4-diyl)di- in mice revealed an LD₅₀ of 515 mg/kg . Observed effects included behavioral excitation, muscle spasms, and dyspnea, indicative of neurotoxic and respiratory distress . These findings align with the known bioactivity of guanidine derivatives, which often interact with ion channels and neurotransmitter systems .

Table 2: Acute Toxicity Data

| Parameter | Value | Source |

|---|---|---|

| Species | Mouse (Rodent) | |

| Route | Intraperitoneal | |

| LD₅₀ | 515 mg/kg | |

| Notable Effects | Excitement, muscle spasms, dyspnea |

Pharmacological and Biological Activities

Antitumor Applications

Pyrimidine-guanidine conjugates have shown promise as antitumor agents. Fused pyrimidine derivatives, such as benzo thiazolo[3,2-a]pyrimidin-4-ones, inhibit cancer cell proliferation by intercalating DNA or disrupting topoisomerase activity . Molecular docking studies suggest that the planar guanidine-pyrimidine framework facilitates interactions with enzymatic active sites .

Applications in Materials Science

Nonlinear Optical (NLO) Properties

Diaminopyrimidine sulfonates, synthesized via nucleophilic substitution reactions, exhibit significant NLO responses due to extended π-conjugation and hydrogen-bonding networks . Guanidine, 1,1'-(pyrimidine-2,4-diyl)di- may similarly serve as a building block for NLO materials, given its capacity for intermolecular interactions.

Supramolecular Chemistry

The compound’s hydrogen-bonding capability enables the formation of crystalline frameworks with applications in crystal engineering. Hirshfeld surface analysis of related sulfonates reveals N–H···O and C–H···π interactions, which could be exploited in designing functional materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume